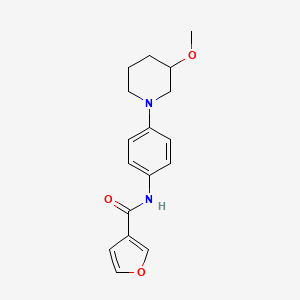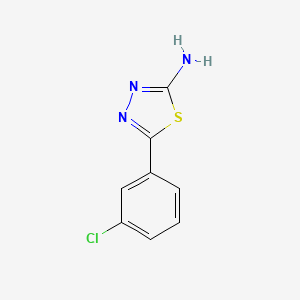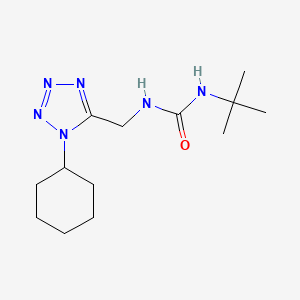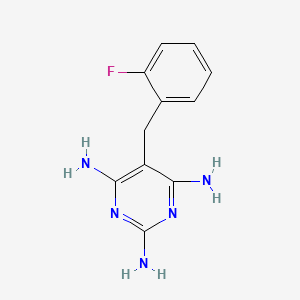
5-(2-Fluorobenzyl)-2,4,6-pyrimidinetriamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Fluorobenzyl)-2,4,6-pyrimidinetriamine is a compound that falls within the class of pyrimidine derivatives, which are known for their diverse biological activities. These activities include antimicrobial, antitumor, and potential antiviral properties. The presence of a fluorobenzyl group is significant as fluoro-containing compounds often exhibit unique physical and chemical properties that can enhance biological activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of related compounds often starts with commercially available precursors, such as dichloro-fluoropyrimidine, which is then converted through several steps into the desired product . Protecting groups like the p-methoxybenzyl (PMB) group are sometimes used to protect certain functional groups during the synthesis process . Additionally, the Biginelli reaction is a notable method for synthesizing substituted pyrimidines, which involves a one-pot cyclocondensation of an aldehyde, a methylene active compound, and urea or thiourea .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, MS, and X-ray diffraction. These techniques provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecule. For example, the crystal structure of a related compound was determined to belong to the monoclinic system, which provides insights into the molecular conformation and potential intermolecular interactions .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, which are essential for their biological activity. For instance, the introduction of a fluorobenzyl group can significantly affect the reactivity of the compound, as seen in the synthesis of AGAT inhibitors where the position of the fluorobenzyl group (ortho, meta, or para) influenced the inhibitory activity . The reactivity of these compounds can also be evaluated through biomimetic alkyl-transfer reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and fluorescence, are influenced by their molecular structure. For example, the solid-state fluorescence properties of some pyrimidine derivatives were studied, and it was found that the substitution pattern on the pyrimidine ring can significantly affect these properties . Computational analysis, such as ab initio quantum-chemical calculations, can also be used to quantitatively reproduce the absorption and emission properties of these compounds .
科学的研究の応用
Fluoropyrimidines in Cancer Treatment
Fluorinated pyrimidines like 5-(2-Fluorobenzyl)-2,4,6-pyrimidinetriamine are crucial in the treatment of various cancers. These compounds, including the well-known 5-Fluorouracil (5-FU), are used to treat over two million cancer patients annually. The research highlights the development in fluorine chemistry that has contributed to more precise use of these compounds in cancer therapy. By incorporating radioactive and stable isotopes, scientists have been able to study the metabolism and biodistribution of these drugs, leading to new insights into their mechanisms of action. Beyond their traditional role in inhibiting thymidylate synthase, recent studies have discovered that fluoropyrimidines can affect RNA- and DNA-modifying enzymes, offering new avenues for cancer treatment in the era of personalized medicine (Gmeiner, 2020).
Chemical Synthesis and Molecular Mechanisms
The synthesis of fluorinated pyrimidines involves complex chemical processes that allow for the precise incorporation of fluorine atoms into the pyrimidine ring. These synthetic pathways are essential for creating compounds with high specificity and efficacy against cancer cells. Research in this area focuses on understanding the molecular basis of the anticancer activity of these compounds, including how they incorporate into RNA and DNA, disrupting the normal function of nucleic acids in cancer cells. This knowledge is pivotal for designing drugs that can target specific pathways involved in cancer progression, making fluoropyrimidines versatile tools in oncology research (Parmar, Vala, & Patel, 2023).
作用機序
Target of Action
Similar compounds have been known to interact with various receptors and enzymes .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to a series of biochemical reactions .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
特性
IUPAC Name |
5-[(2-fluorophenyl)methyl]pyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5/c12-8-4-2-1-3-6(8)5-7-9(13)16-11(15)17-10(7)14/h1-4H,5H2,(H6,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWCIAKUXCTWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=C(N=C(N=C2N)N)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-4-iodo-1H-pyrazole](/img/structure/B2504628.png)
![1-[4-(Furan-2-yl)thiophen-2-yl]-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2504630.png)
![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504632.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B2504633.png)
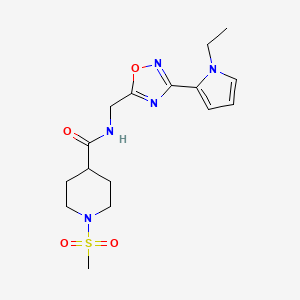
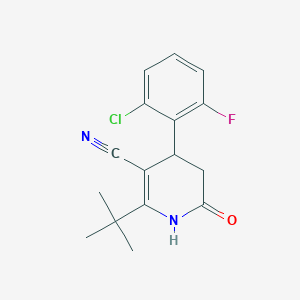

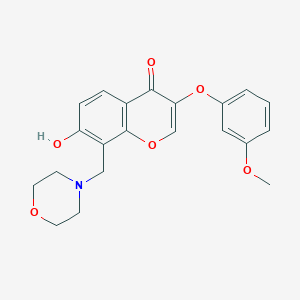
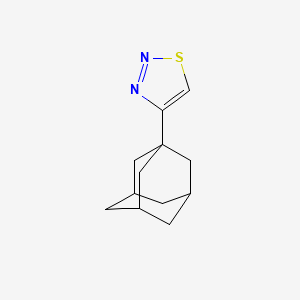
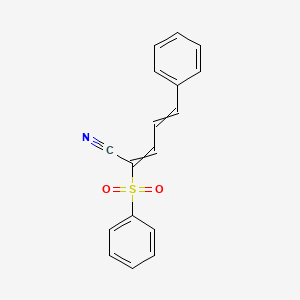
![1-(4-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2504643.png)
